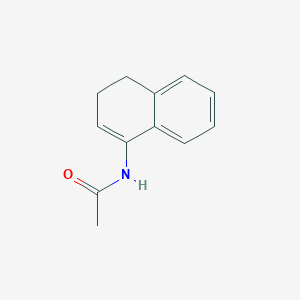

N-(3,4-dihydronaphthalen-1-yl)acetamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-(3,4-dihydronaphthalen-1-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO/c1-9(14)13-12-8-4-6-10-5-2-3-7-11(10)12/h2-3,5,7-8H,4,6H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGEKWMRJFDEYPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CCCC2=CC=CC=C21 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N 3,4 Dihydronaphthalen 1 Yl Acetamide

Pioneering and Established Synthetic Routes to N-(3,4-dihydronaphthalen-1-yl)acetamide

The synthesis of this compound, an enamide, is a multi-step process that typically begins with the corresponding ketone, α-tetralone (also known as 3,4-dihydronaphthalen-1(2H)-one). A key strategy involves the conversion of the ketone to an oxime, which then undergoes a specialized reaction to yield the target enamide, bypassing the classic Beckmann rearrangement that would otherwise produce a lactam.

Synthesis via Dihydronaphthalen-1(2H)-one Oxime Intermediates

A robust and frequently employed pathway to this compound proceeds through the formation of a 3,4-dihydronaphthalen-1(2H)-one oxime intermediate. This intermediate is then subjected to conditions that favor enamide formation over the isomeric lactam.

The initial step in this synthetic sequence is the conversion of the cyclic ketone, α-tetralone, into its corresponding oxime. This is a standard condensation reaction in organic chemistry. nih.gov The process typically involves reacting α-tetralone with hydroxylamine (B1172632), usually in the form of its hydrochloride salt (NH₂OH·HCl), in the presence of a base. youtube.com The base, such as sodium carbonate or sodium acetate (B1210297), is necessary to neutralize the hydrochloric acid and liberate the free hydroxylamine, which then acts as the nucleophile.

The reaction is commonly carried out in a protic solvent like ethanol. The mixture is heated under reflux for several hours to drive the reaction to completion. Upon cooling, the 3,4-dihydronaphthalen-1(2H)-one oxime product often crystallizes from the solution and can be isolated through filtration.

Typical Reaction Scheme: α-Tetralone + NH₂OH·HCl + Base (e.g., Na₂CO₃) → 3,4-dihydronaphthalen-1(2H)-one Oxime + H₂O + NaCl + CO₂

The conversion of the ketoxime intermediate to the target enamide is the crucial transformation. This reaction is a variation of the Beckmann rearrangement, but under specific conditions, it yields the enamide instead of the expected caprolactam analog. wikipedia.orgmasterorganicchemistry.com One established method involves heating the oxime in a mixture of acetic anhydride (B1165640) and pyridine (B92270) under reflux. rsc.orgrsc.org In this process, the acetic anhydride serves as the acylating agent. It is proposed that an enimide (a di-acetylated species) may be formed initially, which is subsequently hydrolyzed to the more stable mono-acetylated enamide during the aqueous work-up procedure. rsc.orgrsc.org

This transformation represents a reductive acylation, where the C=N bond of the oxime is effectively reduced and acylated, while a new C=C double bond is formed. The result is the thermodynamically stable enamide, this compound.

The choice of reagents and catalysts is critical in directing the outcome of the reaction of the oxime intermediate.

Acetic Anhydride (Ac₂O): This reagent plays a dual role. Primarily, it is the source of the acetyl group that becomes part of the final acetamide (B32628) functionality. rsc.orgrsc.org Secondly, it acts as an activating agent for the oxime's hydroxyl group. It reacts with the hydroxyl group to form an acetate ester, which is a much better leaving group than the hydroxide (B78521) ion. masterorganicchemistry.com This activation is the initial step that facilitates the subsequent rearrangement and elimination to form the enamide.

Triethylphosphine (B1216732) (Et₃P): More advanced and efficient methods utilize phosphines to mediate the reductive acylation of oximes. organic-chemistry.orgorganic-chemistry.org Triethylphosphine, in particular, has been identified as a highly effective promoter for the reaction of ketoximes with acetic anhydride to form enamides. organic-chemistry.org This phosphine-mediated approach allows the reaction to proceed under milder conditions and often results in higher yields and purity compared to methods relying solely on pyridine. organic-chemistry.orgorganic-chemistry.org The phosphine (B1218219) is believed to facilitate the reductive cleavage of the activated N-O bond.

Copper(I) Iodide (CuI): Copper(I) iodide is employed as a catalyst in alternative protocols for the synthesis of enamides from ketoximes. figshare.com CuI-catalyzed reductive acylation provides an efficient pathway to the desired product. The mechanism may involve the formation of a copper-imino radical or complex, which facilitates the subsequent C-C bond cleavage and C-N bond formation. researchgate.netrsc.org These catalyzed reactions often use a different combination of reagents, such as sodium bisulfite (NaHSO₃) as the reducing agent along with an acyl source. figshare.com

Optimization of Reaction Conditions for this compound Synthesis

The efficiency, yield, and purity of this compound synthesis are highly dependent on the reaction conditions. Optimization of parameters such as solvent, temperature, and catalytic system is crucial for developing a scalable and robust process.

For the phosphine-mediated reductive acylation of 3,4-dihydronaphthalen-1(2H)-one oxime, a key development in enamide synthesis, various parameters have been investigated to maximize yield and purity. organic-chemistry.org

Interactive Data Table: Optimization of Phosphine-Mediated Enamide Synthesis

| Parameter | Condition | Observation | Yield | Reference |

| Phosphine | Triethylphosphine (Et₃P) | Most effective promoter. | High | organic-chemistry.org |

| Triphenylphosphine (Ph₃P) | Less effective than Et₃P. | Moderate | organic-chemistry.org | |

| Tri-tert-butylphosphine | Ineffective due to steric hindrance. | Low/None | organic-chemistry.org | |

| Solvent | Toluene (B28343) | Effective solvent for the reaction. | High | organic-chemistry.org |

| o-Xylene | Effective solvent, allows for higher reflux temp. | High | organic-chemistry.org | |

| Chlorobenzene | Effective solvent. | High | organic-chemistry.org | |

| Acetonitrile (B52724) | Lower yield compared to aromatic solvents. | Moderate | organic-chemistry.org | |

| Temperature | 80-110 °C (Reflux) | Optimal temperature for reaction completion. | High | organic-chemistry.org |

| Room Temperature | Reaction is sluggish or does not proceed. | Low/None | organic-chemistry.org |

The data indicates that a combination of a non-hindered phosphine like triethylphosphine in a high-boiling aromatic solvent such as toluene or xylene provides the optimal conditions for this transformation. organic-chemistry.org The successful scale-up of this methodology for structurally related tetralone derivatives to produce kilograms of product with high purity underscores its industrial applicability. organic-chemistry.org

General Mechanistic Considerations in Amide Formation Relevant to this compound

The formation of the enamide this compound from its corresponding ketoxime is mechanistically distinct from both standard amide bond formation (amine-carboxylic acid condensation) and the classic Beckmann rearrangement. organic-chemistry.orgnih.gov While it begins with a similar activation step to the Beckmann rearrangement, the pathway diverges to favor elimination over the typical 1,2-alkyl migration. wikipedia.orgrsc.org

A plausible mechanism for the phosphine-mediated or base-promoted reaction is as follows:

O-Acylation of the Oxime: The reaction initiates with the nucleophilic attack of the oxime's hydroxyl group on acetic anhydride. This forms an O-acetylated oxime intermediate, converting the poor hydroxyl leaving group into a good acetate leaving group. masterorganicchemistry.com

α-Deprotonation: This is the key step that differentiates the reaction from the Beckmann rearrangement. Instead of the anti-periplanar alkyl group migrating to the nitrogen, a base present in the mixture (such as pyridine or the phosphine catalyst) abstracts an acidic proton from the carbon atom alpha to the oxime (the C2 position). rsc.orgorganic-chemistry.org

Reductive Elimination: The resulting intermediate undergoes an elimination reaction. This step involves the reductive cleavage of the activated N-O bond and the formation of the C=C double bond, yielding the final enamide product. In phosphine-mediated reactions, the phosphine attacks the N-O bond, facilitating its cleavage and becoming oxidized to a phosphine oxide in the process. organic-chemistry.org

This mechanistic pathway explains the formation of the enamide structure rather than the seven-membered lactam that would result from a conventional Beckmann rearrangement of the 3,4-dihydronaphthalen-1(2H)-one oxime. chem-station.com

Pathways Involving Oxime Rearrangement to Amides

The Beckmann rearrangement is a well-established acid-catalyzed reaction that converts an oxime into an amide. orgoreview.comorganic-chemistry.org For cyclic oximes, this transformation results in the formation of a lactam, a cyclic amide, through a ring-expansion mechanism. chemistnotes.com

The synthesis via this pathway would commence with the ketone precursor, α-tetralone (3,4-dihydronaphthalen-1(2H)-one). This ketone is first reacted with hydroxylamine (NH₂OH) to form the corresponding intermediate, 3,4-dihydronaphthalen-1(2H)-one oxime. masterorganicchemistry.com

Following the formation of the oxime, the introduction of an acid catalyst initiates the rearrangement. The mechanism involves the protonation of the oxime's hydroxyl group, converting it into a good leaving group (water). chemistnotes.commasterorganicchemistry.com Subsequently, the alkyl group positioned anti-periplanar to the leaving group migrates to the electron-deficient nitrogen atom in a concerted step, leading to the simultaneous cleavage of the N-O bond. orgoreview.comorganic-chemistry.org This migration results in the formation of a nitrilium ion intermediate. The attack of water on the electrophilic carbon of the nitrilium ion, followed by tautomerization, yields the final amide product. masterorganicchemistry.com

In the case of 3,4-dihydronaphthalen-1(2H)-one oxime, the migrating group is part of the cyclic system. Consequently, the Beckmann rearrangement of this substrate does not yield the target compound, this compound. Instead, it leads to a ring-expansion, forming the isomeric lactam, 3,4-dihydro-2H-benzo[b]azepin-5-one . This outcome is characteristic of the Beckmann rearrangement when applied to cyclic ketoximes. chemistnotes.com

Table 1: General Conditions for Beckmann Rearrangement of Cyclic Ketoximes

| Catalyst/Reagent | Solvent | Temperature | Reaction Time | Typical Yield |

| Sulfuric Acid (H₂SO₄) | - | Ambient to elevated | Varies | Good to Excellent |

| Polyphosphoric Acid (PPA) | - | Elevated | Varies | High |

| p-Toluenesulfonyl Chloride (TsCl) | Pyridine | 0 °C to RT | Several hours | Good |

| Cyanuric Chloride / ZnCl₂ | Acetonitrile | Reflux | Varies | High |

| Trifluoroacetic Acid (TFA) | Acetonitrile | Varies | Varies | High |

Acylation Principles in Amide Synthesis

A more direct and common method for the synthesis of this compound is the nucleophilic acyl substitution reaction. masterorganicchemistry.com This approach involves the acylation of the primary amine precursor, 3,4-dihydronaphthalen-1-amine.

The fundamental principle of this method is the reaction of a nucleophilic amine with an electrophilic acylating agent. masterorganicchemistry.com Commonly used acylating agents for introducing an acetyl group include acetic anhydride and acetyl chloride. researchgate.netyoutube.com The reaction is typically performed in an aprotic solvent, and often in the presence of a base to neutralize the acidic byproduct generated during the reaction (HCl in the case of acetyl chloride, and acetic acid in the case of acetic anhydride). fishersci.co.ukcommonorganicchemistry.com

The mechanism begins with the nucleophilic attack of the lone pair of electrons on the nitrogen atom of 3,4-dihydronaphthalen-1-amine onto the electrophilic carbonyl carbon of the acylating agent. youtube.com This forms a tetrahedral intermediate. The subsequent collapse of this intermediate involves the reformation of the carbonyl double bond and the expulsion of a leaving group (chloride ion from acetyl chloride or acetate ion from acetic anhydride). masterorganicchemistry.com A final deprotonation step, usually facilitated by a base or another molecule of the amine, yields the stable amide product, this compound. youtube.com This method provides a direct and high-yielding pathway to the target compound.

Table 2: Typical Conditions for Acylation of Primary Amines

| Acylating Agent | Base | Solvent | Temperature |

| Acetic Anhydride | Pyridine, Triethylamine (B128534) (TEA), or None | Dichloromethane (DCM), Tetrahydrofuran (THF), or Neat | 0 °C to Reflux |

| Acetyl Chloride | Triethylamine (TEA), Diisopropylethylamine (DIEA), Pyridine | Dichloromethane (DCM), Tetrahydrofuran (THF) | 0 °C to RT |

Chemical Reactivity and Transformation Studies of N 3,4 Dihydronaphthalen 1 Yl Acetamide

General Reaction Pathways for N-(3,4-dihydronaphthalen-1-yl)acetamide and Analogues

The reactivity of this compound is influenced by the amide functionality and the dihydronaphthalene ring system. General reaction pathways applicable to this compound and its analogues include hydrolysis of the amide bond, reduction of the naphthalene (B1677914) core, and substitution reactions on the aromatic ring.

The hydrolysis of an amide bond is a fundamental reaction that cleaves the amide linkage to form a carboxylic acid and an amine. This reaction can be catalyzed by either acid or base. libretexts.orgmasterorganicchemistry.com

Under acidic conditions, the carbonyl oxygen of the amide is protonated, which increases the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by water leads to a tetrahedral intermediate, which then collapses to yield a carboxylic acid and an amine. masterorganicchemistry.com For this compound, this would result in the formation of acetic acid and 1-amino-3,4-dihydronaphthalene. The reaction is typically carried out by heating the amide in the presence of a dilute strong acid, such as hydrochloric acid. libretexts.org

In alkaline hydrolysis, the hydroxide (B78521) ion acts as the nucleophile, attacking the carbonyl carbon. This process also proceeds through a tetrahedral intermediate, which then eliminates the amide ion. The amide ion subsequently deprotonates the newly formed carboxylic acid. Heating with an aqueous solution of a strong base like sodium hydroxide is a common method for this transformation. libretexts.orguregina.ca The hydrolysis of amides can be a slow process, often requiring elevated temperatures to proceed at a reasonable rate. google.com

The general mechanisms for acid and base-catalyzed amide hydrolysis are presented in the table below.

| Hydrolysis Type | Key Steps | Products |

| Acid-Catalyzed | 1. Protonation of the carbonyl oxygen. 2. Nucleophilic attack by water. 3. Proton transfer. 4. Elimination of the amine. 5. Deprotonation to form the carboxylic acid. | Carboxylic acid and Ammonium salt |

| Base-Catalyzed | 1. Nucleophilic attack by hydroxide ion. 2. Formation of a tetrahedral intermediate. 3. Elimination of the amide anion (leaving group). 4. Acid-base reaction between the carboxylic acid and the amide anion. | Carboxylate salt and Amine |

The naphthalene ring system is susceptible to reduction reactions, which can proceed under various conditions to yield di-, tetra-, or fully saturated products. Naphthalene itself is more reactive than benzene (B151609) in addition reactions. libretexts.org

Catalytic hydrogenation is a common method for the reduction of aromatic rings. The reduction of naphthalene can be controlled to selectively hydrogenate one ring, yielding tetralin (1,2,3,4-tetrahydronaphthalene), or both rings to form decalin. The conditions for catalytic hydrogenation, such as the choice of catalyst (e.g., nickel) and temperature, can influence the extent of reduction. msu.edu

Chemical reduction methods, such as the Birch reduction (using an alkali metal like sodium or lithium in liquid ammonia (B1221849) with an alcohol), can also be employed. The Birch reduction of naphthalene typically yields 1,4-dihydronaphthalene. huji.ac.il Another method involves the use of potassium-graphite intercalate (C8K) in tetrahydrofuran, which can reduce disubstituted naphthalenes to their 1,4-dihydro derivatives. huji.ac.il Additionally, photochemical reduction of naphthalene and its derivatives in the presence of an amine like triethylamine (B128534) can produce dihydronaphthalenes. rsc.org

The presence of the acetamide (B32628) group on the dihydronaphthalene ring can influence the regioselectivity of the reduction. For instance, in the reduction of amino-naphthalenes with sodium and isopentanol, the ring that is reduced can depend on the position of the amino group. youtube.com

Nucleophilic aromatic substitution (NAS) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike electrophilic aromatic substitution, NAS typically requires an electron-deficient aromatic ring, often achieved by the presence of strong electron-withdrawing groups. masterorganicchemistry.com

The naphthalene ring system is generally more reactive than benzene in substitution reactions. libretexts.org However, for nucleophilic substitution to occur, the ring must be activated by electron-withdrawing substituents. The reaction proceeds through a high-energy intermediate known as a Meisenheimer complex. masterorganicchemistry.comresearchgate.net The stability of this intermediate is crucial for the reaction to proceed.

In the context of this compound, the acetamide group is generally considered an activating group for electrophilic substitution and a deactivating group for nucleophilic substitution under neutral or acidic conditions. However, under strongly basic conditions, the amide proton could be removed, forming an amidate anion which is electron-donating.

The position of substitution on the naphthalene ring is also a critical factor. Electrophilic substitution on naphthalene preferentially occurs at the 1-position (α-position) due to the greater stability of the carbocation intermediate. libretexts.orgwordpress.com Conversely, the reactivity and regioselectivity of nucleophilic substitution would depend on the nature and position of both the leaving group and other substituents on the ring.

Conformational Dynamics and Rotational Barriers in Dihydronaphthalene-Based Enamides

The study of conformational dynamics and rotational barriers is crucial for understanding the three-dimensional structure and reactivity of molecules. For enamides like this compound, the rotation around the N-alkenyl (N-C=C) bond is of particular interest.

The rotation around the N-alkenyl bond in enamides is often restricted due to the partial double bond character arising from the delocalization of the nitrogen lone pair into the carbonyl group and the C=C double bond. This restricted rotation can lead to the existence of distinct conformers. The energy barrier to this rotation can be measured, and it is influenced by several factors. acs.orgnih.gov

Key factors influencing the rotational barrier include:

Alkene Substitution: The level of substitution on the C=C double bond is a major determinant of the rotational barrier. Increased substitution generally leads to higher barriers. acs.orgnih.gov

Nitrogen Substituent: The size and nature of the substituent on the nitrogen atom also play a role.

Acyl Substituent: The size of the acyl group has a lesser but still noticeable effect on the rotational barrier. acs.orgnih.gov

Studies on various N-alkenyl-N-alkylacetamide derivatives have shown that the free energy of activation (ΔG‡) for rotation can range from less than 8.0 to 31.0 kcal/mol. acs.orgnih.gov For some tertiary enamides with extensive substitution on the alkene, the half-life for rotation at room temperature can be significantly long, ranging from days to years. acs.orgnih.gov The rotational barriers in amine-substituted triazines have also been shown to increase with the electron-withdrawing nature of other substituents on the triazine ring. nih.gov

The table below summarizes the general influence of substituents on the rotational barrier around the N-alkenyl bond in enamides.

| Factor | Influence on Rotational Barrier (ΔG‡) |

| Alkene Substitution | Major increase with more substituents |

| Nitrogen Substituent Size | Moderate increase with larger groups |

| Acyl Substituent Size | Minor increase with larger groups |

Atropisomerism is a type of chirality that arises from hindered rotation around a single bond. nih.gov If the rotational barrier is high enough, distinct and non-interconverting stereoisomers (atropisomers) can be isolated. This phenomenon is well-documented in biaryl compounds but can also occur in other systems with restricted rotation, including amides. nih.govrsc.org

In the context of N-cycloalkenyl-N-alkylacetamides, the restricted rotation around the N-alkenyl bond can lead to atropisomerism. The flexible nature of partially saturated cyclic systems can influence the rotational freedom and, consequently, the barrier to racemization. thieme-connect.com The conformational preferences of aromatic amides are often controllable with a high degree of selectivity, which can be exploited in asymmetric synthesis. rsc.orgbris.ac.uk

The synthesis of atropisomeric amides can be achieved through various strategies, including the use of chiral auxiliaries or direct atroposelective synthesis methods. thieme-connect.com For enamides, the stability of the atropisomers is directly related to the magnitude of the rotational barrier. Enamides with sufficiently high rotational barriers (>27 kcal/mol) can be considered for applications as asymmetric building blocks in chemical synthesis, provided the subsequent reactions can be performed at temperatures where racemization is slow. acs.orgnih.gov

Influence of Substituent Effects on Rotational Dynamics and Conformational Equilibrium

The rotational dynamics and conformational equilibrium of amides are intrinsically linked to their electronic and steric properties. In the case of this compound, which can be classified as an enamide, the rotation around the N-alkenyl bond and the amide N-CO bond are key conformational considerations. While direct experimental studies on the substituent effects for this specific molecule are not extensively documented in the cited literature, valuable insights can be drawn from research on structurally related N-aryl amides and enamides. These studies provide a framework for predicting how substituents on the dihydronaphthalene ring or the acetyl group would likely influence the molecule's dynamic and equilibrium states.

The primary factors governing these conformational properties are the electronic effects (both resonance and inductive effects) and steric hindrance imposed by various substituents.

Rotational Dynamics:

The barrier to rotation around the amide C-N bond is a well-studied phenomenon, attributed to the partial double bond character arising from resonance between the nitrogen lone pair and the carbonyl group. For enamides, rotation around the N-alkenyl bond also presents a significant energy barrier, leading to the possibility of atropisomerism in suitably substituted systems. acs.org

Electronic effects of substituents on the aromatic ring of N-aryl systems have been shown to modulate the rotational barrier of the C-N bond. In a study on t-butyl N-methyl-N-aryl carbamates, a linear free energy relationship was observed between the rotational barrier (ΔG‡) and the electronic stabilizing effect of the substituent. nd.edu Electron-donating groups on the aryl ring were found to increase the rotational barrier, while electron-withdrawing groups decreased it. nd.edu This is because electron-donating groups enhance the electron density on the nitrogen, strengthening the n-π conjugation with the carbonyl group and increasing the double bond character of the C-N bond. Conversely, electron-withdrawing groups reduce the electron density on the nitrogen, weakening this conjugation and lowering the rotational barrier. nd.edu

In the context of this compound, substituents on the naphthalene ring would be expected to exert a similar influence. For instance, an electron-donating group at a position conjugated with the enamine nitrogen would likely increase the barrier to rotation around the N-CO bond.

Steric effects also play a crucial role. Research on axially chiral enamides has demonstrated that the size of substituents on the nitrogen and the acyl group, as well as the substitution pattern on the alkene, significantly impacts the rotational barrier of the N-alkenyl bond. acs.orgmonash.edu An increase in the steric bulk of these substituents generally leads to a higher rotational barrier. acs.org For ortho-substituted tertiary aromatic amides, steric repulsion between the ortho-substituent and the amide oxygen atom can dramatically increase the rotational barriers around both the N–C(O) and C–C(O) bonds. nsf.gov In some cases, severe steric repulsion can lead to pyramidalization of the amide nitrogen and twisting of the amide bond, which can paradoxically lower the rotational barrier by destabilizing the ground state. acs.org

The polarity of the solvent can also influence the rotational dynamics. In a study of N-cycloalkenyl-N-benzyl acetamide derivatives, polar solvents like chloroform (B151607) and methanol (B129727) were found to increase the barrier to rotation compared to nonpolar solvents like toluene (B28343). acs.org

Conformational Equilibrium:

Substituent effects also dictate the preferred conformation of the molecule in its ground state. For amides, the syn and anti conformations with respect to the amide bond are often close in energy, and their relative populations can be influenced by substituents.

In a study of N-aryl carbamates, a weak trend was observed where the population of the syn rotamer increased as the N-aryl ring became more electron-rich. nd.edu This was attributed to a repulsive interaction in the anti rotamer between the carbonyl oxygen and the face of the N-aryl ring. nd.edu Molecular modeling suggested that the syn rotamer places the t-butyl group in a shielding region above the face of the N-aryl ring. nd.edu

For this compound, substituents on the dihydronaphthalene ring could similarly influence the syn/anti equilibrium of the acetamide group. The interplay of steric and electronic factors would determine the most stable conformation.

The following table summarizes the expected influence of different types of substituents on the rotational dynamics of molecules structurally analogous to this compound, based on the available literature.

| Substituent Type on Aryl/Alkenyl Group | Expected Effect on Rotational Barrier (ΔG‡) | Rationale |

| Electron-Donating Groups | Increase | Enhanced n-π conjugation, increasing the C-N double bond character. nd.edu |

| Electron-Withdrawing Groups | Decrease | Reduced n-π conjugation, decreasing the C-N double bond character. nd.edu |

| Bulky Ortho-Substituents | Increase | Steric hindrance in the transition state of rotation. nsf.gov |

| Bulky Acyl or N-Substituents | Increase | Increased steric strain that must be overcome during rotation. acs.orgmonash.edu |

The conformational equilibrium is a delicate balance of these electronic and steric interactions. The table below illustrates the likely shifts in conformational preference based on substituent properties.

| Substituent Property | Likely Influence on Conformational Equilibrium | Basis of Prediction |

| Electron-Rich Aryl Ring | Favors syn rotamer | Repulsive interaction between the carbonyl oxygen and the aryl ring in the anti conformation. nd.edu |

| Steric Bulk | Dictated by minimizing steric strain | The molecule will adopt a conformation that minimizes unfavorable steric interactions between bulky groups. acs.org |

It is important to reiterate that these predictions are based on studies of analogous compounds and would require specific experimental or computational investigation for this compound to be definitively confirmed.

Advanced Spectroscopic Characterization of N 3,4 Dihydronaphthalen 1 Yl Acetamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR allows for the precise determination of the connectivity and chemical environment of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis and Chemical Shift Interpretation

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the number and type of hydrogen atoms in a molecule. The spectrum of N-(3,4-dihydronaphthalen-1-yl)acetamide is expected to exhibit distinct signals corresponding to the aromatic, vinylic, allylic, and amide protons. The chemical shifts (δ) are influenced by the electronic environment of each proton.

The aromatic protons on the fused benzene (B151609) ring typically resonate in the downfield region of the spectrum, generally between δ 7.0 and 8.0 ppm, due to the deshielding effect of the aromatic ring current. The specific splitting patterns of these signals (e.g., doublets, triplets, multiplets) provide information about the substitution pattern on the aromatic ring and the coupling between adjacent protons.

The vinylic proton, attached to the double bond of the dihydronaphthalene ring, is expected to appear as a triplet around δ 6.0-6.5 ppm. Its multiplicity arises from coupling with the adjacent methylene (B1212753) protons. The allylic protons of the methylene group at C4 would likely produce a signal around δ 2.8-3.2 ppm, while the methylene protons at C3 are expected to be observed further upfield, around δ 2.2-2.6 ppm.

The amide proton (N-H) typically appears as a broad singlet in the region of δ 7.5-8.5 ppm, with its chemical shift being sensitive to solvent, temperature, and concentration. The methyl protons of the acetamide (B32628) group are expected to give a sharp singlet at approximately δ 2.0-2.2 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Aromatic-H | 7.0 - 8.0 | Multiplet |

| Vinylic-H | 6.0 - 6.5 | Triplet |

| Allylic-CH₂ | 2.8 - 3.2 | Multiplet |

| CH₂ | 2.2 - 2.6 | Multiplet |

| Amide-H (N-H) | 7.5 - 8.5 | Broad Singlet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis and Chemical Shift Interpretation

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. In the ¹³C NMR spectrum of this compound, the carbonyl carbon of the amide group is the most deshielded, with a characteristic chemical shift in the range of δ 168-172 ppm.

The aromatic and vinylic carbons are expected to resonate in the δ 120-140 ppm region. The specific chemical shifts within this range can help to distinguish between the different carbon atoms of the naphthalene (B1677914) ring system. The aliphatic carbon atoms of the dihydronaphthalene ring and the methyl group of the acetamide moiety will appear in the upfield region of the spectrum. The allylic methylene carbon is anticipated to have a chemical shift around δ 25-35 ppm, while the other methylene carbon would be found at a slightly lower chemical shift. The methyl carbon of the acetyl group is expected to be the most shielded, with a signal around δ 20-25 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | 168 - 172 |

| Aromatic/Vinylic C | 120 - 140 |

| Allylic CH₂ | 25 - 35 |

| CH₂ | 20 - 30 |

Application of NMR for Purity Assessment and Isomer Differentiation

NMR spectroscopy is a highly effective tool for assessing the purity of a sample. The presence of impurities can be detected by the appearance of extra signals in the ¹H or ¹³C NMR spectra. Quantitative NMR (qNMR) can be employed to determine the purity of the compound by integrating the signals of the analyte and comparing them to a certified internal standard.

Furthermore, NMR is crucial for differentiating between isomers. For instance, the position of the acetamide group on the dihydronaphthalene ring would significantly alter the chemical shifts and coupling patterns of the aromatic and vinylic protons. The ¹H-¹H COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) experiments can be used to establish the connectivity between protons and carbons, respectively, thereby confirming the specific isomeric form of the compound.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides valuable information about the structure of the molecule through the analysis of its fragmentation pattern.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for the analysis of moderately polar compounds like this compound. In the positive ion mode, the ESI-MS spectrum is expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺. The exact mass of this ion can be used to confirm the elemental formula of the compound.

The fragmentation of the molecular ion can provide valuable structural information. A common fragmentation pathway for N-acylated compounds is the cleavage of the amide bond. This would likely result in the formation of a key fragment ion corresponding to the dihydronaphthalenylamine cation. Another expected fragmentation is the loss of a ketene (B1206846) molecule (CH₂=C=O) from the parent ion. The analysis of these fragmentation patterns helps to confirm the presence of the acetamide and dihydronaphthalene moieties.

Table 3: Expected ESI-MS Data for this compound

| Ion | Predicted m/z | Description |

|---|---|---|

| [M+H]⁺ | 200.1075 | Protonated molecular ion |

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by analyzing their characteristic vibrational frequencies.

For this compound, the IR spectrum is expected to show a strong absorption band for the N-H stretching vibration of the secondary amide, typically in the range of 3250-3350 cm⁻¹. The C=O stretching vibration of the amide group (Amide I band) should appear as a strong, sharp peak around 1650-1680 cm⁻¹. The N-H bending vibration (Amide II band) is expected in the region of 1520-1570 cm⁻¹.

The aromatic C-H stretching vibrations are anticipated to be observed above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations will appear just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring and the double bond in the dihydronaphthalene ring are expected to produce several bands in the 1450-1600 cm⁻¹ region.

Table 4: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Amide (N-H) | Stretching | 3250 - 3350 |

| Amide (C=O) | Stretching (Amide I) | 1650 - 1680 |

| Amide (N-H) | Bending (Amide II) | 1520 - 1570 |

| Aromatic C-H | Stretching | > 3000 |

| Aliphatic C-H | Stretching | < 3000 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at characteristic frequencies. wiley.com For this compound, the IR spectrum provides definitive evidence for its key structural features, particularly the acetamide group and the dihydronaphthalene core.

The vibrational spectrum of a molecule is a unique physical property that can be used as a fingerprint for identification. wiley.com The interpretation of the spectrum for this compound involves identifying absorption bands corresponding to specific bond vibrations. The most diagnostic peaks are the N-H stretching and bending vibrations, the C=O stretching of the amide, and the various C-H and C=C vibrations of the aromatic and aliphatic portions of the molecule. masterorganicchemistry.com

Key characteristic absorption bands expected in the IR spectrum are detailed below. The N-H stretch typically appears as a sharp to moderately broad band in the region of 3300-3100 cm⁻¹. The carbonyl (C=O) stretching vibration of the secondary amide (Amide I band) is one of the most intense absorptions in the spectrum, typically found around 1680-1640 cm⁻¹. masterorganicchemistry.com The N-H bending vibration (Amide II band) is usually observed near 1550 cm⁻¹. Aromatic C=C stretching vibrations from the naphthalene ring system typically appear in the 1600-1450 cm⁻¹ region.

Table 1: Characteristic Infrared Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

| ~3300-3100 | N-H Stretch | Secondary Amide (N-H) |

| ~3100-3000 | C-H Stretch (sp²) | Aromatic & Vinylic C-H |

| ~3000-2850 | C-H Stretch (sp³) | Aliphatic C-H (CH₂) |

| ~1680-1640 | C=O Stretch (Amide I) | Secondary Amide (C=O) |

| ~1650 | C=C Stretch | Vinylic C=C |

| ~1570-1510 | N-H Bend (Amide II) | Secondary Amide (N-H) |

| ~1600, ~1500, ~1450 | C=C Ring Stretches | Aromatic Ring |

| ~1300-1200 | C-N Stretch | Amide C-N |

X-ray Crystallography for Absolute Structure Determination

Single-Crystal X-ray Diffraction for Solid-State Structure Confirmation

The process involves irradiating a single, high-quality crystal of this compound with a monochromatic X-ray beam. The X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern. carleton.edu By analyzing the positions and intensities of the diffracted spots, the unit cell dimensions and the arrangement of atoms within the crystal can be calculated. The resulting electron density map is interpreted and refined to generate a precise molecular model. For related naphthalene derivatives, this technique has been successfully used to elucidate the planarity of ring systems and the orientation of substituent groups. nih.govresearchgate.net

Table 2: Typical Crystallographic Data Obtained from SCXRD Analysis

| Parameter | Description | Example Data Type |

| Chemical Formula | The elemental composition of the molecule. | C₁₂H₁₃NO |

| Formula Weight | The mass of one mole of the compound. | 187.24 g/mol |

| Crystal System | The symmetry system of the crystal lattice (e.g., monoclinic, orthorhombic). | Monoclinic |

| Space Group | The specific symmetry group of the crystal. | P2₁/c |

| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). | a, b, c (Å); α, β, γ (°) |

| Volume (V) | The volume of the unit cell. | ų |

| Z | The number of molecules per unit cell. | 4 |

| Calculated Density (ρ) | The theoretical density of the crystal. | g/cm³ |

| R-factor | A measure of the agreement between the crystallographic model and the experimental data. | R1, wR2 (%) |

Analysis of Chiral and Layered Absolute Structures

Since this compound possesses a stereogenic center at the C1 position of the dihydronaphthalene ring, it exists as a pair of enantiomers. SCXRD is the most powerful method for determining the absolute configuration of a chiral molecule. springernature.com When using X-rays of a specific wavelength, anomalous dispersion effects can be used to distinguish between the two enantiomers, allowing for the assignment of the absolute R or S configuration.

Furthermore, the crystal packing analysis derived from SCXRD data reveals the nature of intermolecular interactions, such as hydrogen bonding and π–π stacking. nih.gov In this compound, the amide functional group is capable of forming strong intermolecular N-H···O hydrogen bonds, which can link molecules into chains or sheets. researchgate.net The aromatic naphthalene ring can participate in π–π stacking interactions with neighboring molecules. nih.gov The combination of these forces often directs the self-assembly of molecules into well-defined, layered three-dimensional structures. researcher.life The study of these layered arrangements is crucial for understanding the material's solid-state properties.

Chromatographic Techniques for Separation and Analysis

High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring and Purity Profiling

High-Performance Liquid Chromatography (HPLC) is an essential technique for the analysis of organic compounds, providing quantitative information on the composition of a mixture. nih.gov It is widely used to monitor the progress of chemical reactions and to determine the purity of the final product. bridgewater.edu

In the synthesis of this compound, reversed-phase HPLC is the method of choice. A common setup involves a C18 (octadecylsilyl) stationary phase column and a mobile phase consisting of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol (B129727). nih.govnih.gov By taking small aliquots from the reaction mixture over time, the consumption of reactants and the formation of the product can be tracked. The compound is detected as it elutes from the column, typically using a UV detector set to a wavelength where the naphthalene chromophore absorbs strongly.

After synthesis and purification, HPLC is used to assess the purity of the this compound sample. The purity is determined by calculating the area of the main product peak as a percentage of the total area of all peaks in the chromatogram. nih.gov

Table 3: Example HPLC Method for Purity Analysis

| Parameter | Condition |

| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Acetic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Acetic Acid |

| Gradient | 30% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Chiral HPLC for Enantiomeric Purity Determination

For chiral molecules like this compound, standard HPLC cannot distinguish between enantiomers. Chiral HPLC is a specialized technique required to separate and quantify the individual enantiomers. unife.itnih.gov This is critical in pharmaceutical and biological contexts, as enantiomers often exhibit different physiological activities.

The separation is achieved by using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) tris(phenylcarbamates), are highly versatile and effective for a wide range of chiral compounds. nih.govmdpi.com The chiral selector on the stationary phase interacts differently with each enantiomer, leading to different retention times and thus their separation.

The enantiomeric purity, or enantiomeric excess (% ee), is a measure of the purity of a chiral substance. It is calculated from the peak areas of the two enantiomers in the chiral chromatogram. This analysis is crucial for confirming the success of an asymmetric synthesis or a chiral resolution process. sigmaaldrich.com

Table 4: Example Chiral HPLC Method and Enantiomeric Excess Calculation

| Parameter | Condition |

| Column | Chiral Stationary Phase (e.g., Cellulose tris(3,5-dimethylphenylcarbamate)) |

| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |

| Flow Rate | 0.8 mL/min |

| Temperature | 25 °C |

| Detection | UV at 254 nm |

| Calculation | Formula |

| Enantiomeric Excess (% ee) | [(Area₁ - Area₂) / (Area₁ + Area₂)] * 100 where Area₁ > Area₂ |

Gas Chromatography (GC) for Trace Analysis and Derivatized Analytes

Gas Chromatography (GC) stands as a powerful analytical technique for the separation and quantification of volatile and thermally stable compounds. For a compound such as this compound, which possesses a moderate molecular weight and polarity due to the amide functional group, GC is a viable method for its analysis, particularly at trace levels. The inherent volatility of the compound allows for its transition into the gaseous phase under the elevated temperatures of the GC inlet and column.

The effectiveness of GC analysis for aromatic amides can sometimes be hampered by the polarity of the amide group, which can lead to peak tailing and potential adsorption on the GC column. labrulez.com To mitigate these effects and enhance the chromatographic properties, derivatization is often employed. This process involves chemically modifying the analyte to increase its volatility and thermal stability, and to reduce its polarity. gcms.czresearchgate.net For this compound, common derivatization strategies would target the active hydrogen on the amide nitrogen.

Silylation is a frequently used derivatization technique where the active hydrogen is replaced by a trimethylsilyl (B98337) (TMS) group. gcms.cz Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are effective for this purpose. researchgate.netresearch-solution.com Another approach is acylation, which introduces an acyl group. research-solution.com These derivatization reactions decrease hydrogen bonding potential, leading to sharper, more symmetrical peaks and improved sensitivity, which is crucial for trace analysis. gcms.cz

For the trace analysis of this compound, a high-sensitivity detector such as a Flame Ionization Detector (FID) or a Nitrogen-Phosphorus Detector (NPD) would be suitable. The NPD, in particular, offers high selectivity for nitrogen-containing compounds, which would be advantageous in complex matrices.

Below is a hypothetical data table outlining typical GC parameters for the analysis of derivatized this compound.

| Parameter | Value |

| GC System | Agilent 7890B GC System |

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) |

| Inlet Temperature | 250 °C |

| Injection Volume | 1 µL |

| Split Ratio | 10:1 |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min |

| Oven Program | Initial temp 100°C, hold 1 min, ramp to 280°C at 15°C/min, hold 5 min |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 300 °C |

| Derivatizing Agent | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) |

The coupling of Gas Chromatography with Mass Spectrometry (GC/MS) provides an unparalleled tool for the definitive identification of separated components. As the eluent from the GC column enters the mass spectrometer, the molecules are ionized, most commonly by Electron Ionization (EI). The resulting molecular ions and their characteristic fragment ions are then separated by their mass-to-charge ratio (m/z), generating a unique mass spectrum for each compound. nih.gov

For this compound, the mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern observed in the mass spectrum is predictable based on the structure of the molecule and provides a veritable fingerprint for its identification. The stability of the dihydronaphthalene ring system would likely result in prominent ions corresponding to this moiety.

Key fragmentation pathways for this compound under EI would likely involve:

Alpha-cleavage: Fission of the bond adjacent to the nitrogen atom.

McLafferty rearrangement: If sterically possible, this could lead to the loss of a neutral molecule.

Loss of the acetamide group: Cleavage of the C-N bond connecting the acetamide group to the dihydronaphthalene ring.

A hypothetical table of expected mass fragments for this compound is presented below.

| m/z Value | Proposed Fragment Identity |

| 187 | Molecular Ion [M]+ |

| 144 | [M - COCH3]+ |

| 129 | [C10H9]+ |

| 115 | [C9H7]+ |

| 43 | [CH3CO]+ |

Computational and Theoretical Studies of N 3,4 Dihydronaphthalen 1 Yl Acetamide

Density Functional Theory (DFT) Applications in Molecular Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure of many-body systems. nih.gov It is effective for calculating the optimized geometry, electronic properties, and vibrational frequencies of molecules. nih.gov Methods like B3LYP are widely used because they balance accuracy with computational efficiency, making them suitable for studying drug-like molecules. nih.gov

Geometry Optimization and Energetic Parameter Calculations

The initial step in most quantum chemical calculations is geometry optimization. This process determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. nih.gov DFT methods, such as B3LYP combined with a basis set like 6-311G(d,p), are employed to find this equilibrium geometry. tandfonline.com

Upon optimization, key energetic parameters can be calculated. These parameters provide a foundational understanding of the molecule's stability and polarity. While specific values for N-(3,4-dihydronaphthalen-1-yl)acetamide require a dedicated computational study, the typical parameters derived are outlined in the table below.

| Parameter | Description |

|---|---|

| Total Energy | The total electronic energy of the molecule in its optimized, lowest-energy state. |

| Dipole Moment | A measure of the overall polarity of the molecule, arising from the asymmetrical distribution of charge. |

| Rotational Constants | Values related to the molecule's moments of inertia, used in microwave spectroscopy. |

Frontier Molecular Orbital (FMO) Analysis: HOMO and LUMO Energy Characterization

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity and electronic transitions. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO acts as the primary electron donor, while the LUMO serves as the electron acceptor. researchgate.net The energy of these orbitals and the gap between them are fundamental descriptors of a molecule's electronic behavior.

In a computational study on a structurally similar compound, (E)-2-(2-(3,4-dihydronaphthalen-1(2H)-ylidene)hydrazineyl)-4-(4-methoxyphenyl)thiazole, DFT calculations were used to determine the HOMO and LUMO energy levels. tandfonline.com Such analyses reveal the distribution of electron density in these key orbitals, indicating likely sites for reaction.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. researchgate.net

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net

A small HOMO-LUMO gap suggests that the molecule is more polarizable, has higher chemical reactivity, and lower kinetic stability, as electrons can be more easily excited to a higher energy state. nih.gov

The magnitude of this gap allows for the calculation of various global reactivity descriptors, as shown in the table below.

| Descriptor | Formula | Description |

|---|---|---|

| Electron Affinity (A) | -ELUMO | Energy released when an electron is added to a neutral molecule. |

| Ionization Potential (I) | -EHOMO | Energy required to remove an electron from a neutral molecule. |

| Chemical Hardness (η) | (I - A) / 2 | A measure of the molecule's resistance to changes in its electron distribution. |

| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness, indicating a higher propensity for chemical reactions. |

| Electronegativity (χ) | (I + A) / 2 | The power of an atom or molecule to attract electrons to itself. |

| Electrophilicity Index (ω) | χ² / (2η) | A measure of the energy lowering of a molecule when it accepts electrons. |

The individual energies of the frontier orbitals provide direct insight into the molecule's electron-donating and accepting tendencies. The HOMO energy is directly related to the ionization potential and reflects the molecule's ability to donate electrons. researchgate.net A higher HOMO energy level indicates a better electron donor. Conversely, the LUMO energy is related to the electron affinity; a lower LUMO energy signifies a stronger capacity to accept electrons. researchgate.net

Molecular Electrostatic Potential (MEP) Surface Analysis for Charge Distribution and Reactive Sites

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. rsc.org The MEP map is plotted on the molecule's electron density surface, using a color scale to represent different potential values.

Red regions indicate areas of negative electrostatic potential, which are rich in electrons and are susceptible to electrophilic attack. These are typically found around electronegative atoms like oxygen or nitrogen.

Blue regions correspond to positive electrostatic potential, which are electron-deficient and are prone to nucleophilic attack. These are often located around hydrogen atoms.

Green regions represent neutral or zero potential areas.

In studies of related acetamide (B32628) compounds, MEP analysis has successfully identified these reactive zones. nih.govtandfonline.com For this compound, one would expect to see negative potential (red) around the carbonyl oxygen of the acetamide group and positive potential (blue) near the N-H proton, highlighting these as key sites for intermolecular interactions.

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer and Hyper-conjugative Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. researchgate.net It examines the interactions between filled (donor) and vacant (acceptor) orbitals, revealing the extent of intramolecular charge transfer (ICT) and hyperconjugation. researchgate.net

The strength of these interactions is quantified by the second-order perturbation energy, E(2). A higher E(2) value indicates a more significant interaction between the donor and acceptor orbitals, leading to greater molecular stabilization. researchgate.net This analysis can elucidate the delocalization of electron density from lone pairs or bonding orbitals into antibonding orbitals. For this compound, key interactions would likely involve the lone pairs on the oxygen and nitrogen atoms of the acetamide group donating into antibonding orbitals of the naphthalene (B1677914) ring system.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP(O) | π(C-N) | Value | Lone Pair to Antibonding Pi-orbital |

| LP(N) | π(C=O) | Value | Lone Pair to Antibonding Pi-orbital |

| π(C-C) | π*(C-C) | Value | Pi-bond to Antibonding Pi-orbital |

This table provides a template for typical intramolecular interactions identified through NBO analysis. E(2) values quantify the stabilization energy from donor-acceptor interactions.

Theoretical Prediction of NMR Chemical Shifts

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts using computational methods has become a cornerstone in the structural elucidation of organic molecules. Density Functional Theory (DFT) calculations, particularly those employing the Gauge-Including Atomic Orbital (GIAO) method, offer a robust framework for obtaining accurate theoretical NMR data. nih.govnih.gov This approach involves optimizing the molecule's geometry and then calculating the magnetic shielding tensors for each nucleus. nih.gov The chemical shifts are subsequently determined by referencing these calculated shielding values to a standard, typically tetramethylsilane (B1202638) (TMS).

The accuracy of these predictions is highly dependent on the chosen density functional, basis set, and the inclusion of solvent effects, often simulated using a Polarizable Continuum Model (PCM). mdpi.comresearchgate.net Benchmark studies have identified specific combinations, such as the WP04 functional for ¹H shifts and ωB97X-D for ¹³C shifts, that provide high accuracy with root-mean-square deviations (RMSD) as low as 0.07 ppm for protons and 0.5 ppm for carbons in some cases. mdpi.com

For this compound, a DFT/GIAO calculation would yield predicted ¹H and ¹³C chemical shifts for each unique atom in the molecule. Such a dataset is crucial for assigning experimental spectra and confirming the compound's structure. The table below presents illustrative theoretical chemical shifts that would be expected from such a study.

| Atom Type | Position | Predicted Chemical Shift (ppm) |

|---|---|---|

| ¹H | Amide (N-H) | ~7.5 - 8.5 |

| ¹H | Aromatic/Vinylic | ~6.5 - 7.2 |

| ¹H | Allylic (CH₂) | ~2.6 - 2.9 |

| ¹H | Aliphatic (CH₂) | ~2.2 - 2.5 |

| ¹H | Acetyl (CH₃) | ~2.0 - 2.2 |

| ¹³C | Carbonyl (C=O) | ~168 - 172 |

| ¹³C | Aromatic/Vinylic (quaternary) | ~130 - 140 |

| ¹³C | Aromatic/Vinylic (CH) | ~120 - 128 |

| ¹³C | Allylic (CH₂) | ~25 - 30 |

| ¹³C | Aliphatic (CH₂) | ~20 - 25 |

| ¹³C | Acetyl (CH₃) | ~22 - 26 |

Time-Dependent Density Functional Theory (TDDFT) for Vertical Electronic Transitions

Time-Dependent Density Functional Theory (TDDFT) is a powerful computational method for investigating the electronic excited states of molecules. It is widely used to predict vertical electronic transitions, which correspond to the absorption of light and are experimentally observed in UV-visible spectroscopy. rsc.org The methodology calculates the excitation energies (the energy difference between the ground and excited states) and the oscillator strengths, which relate to the intensity of the absorption bands. researchgate.net

The choice of functional is critical in TDDFT, as standard functionals can sometimes fail to accurately describe charge-transfer (CT) excitations. researchgate.net Global hybrid functionals like PBE0 and B3LYP, or range-separated hybrids such as CAM-B3LYP, often provide a better balance for various types of electronic transitions. nih.govresearchgate.net For molecules like this compound, TDDFT can predict the energies of π→π* transitions within the dihydronaphthalene ring system and potentially n→π* transitions involving the lone pairs of the amide oxygen.

A typical TDDFT analysis provides a list of the lowest-energy electronic transitions, their corresponding wavelengths, oscillator strengths (f), and the primary molecular orbitals involved in the transition.

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contribution |

|---|---|---|---|---|

| S₀ → S₁ | 3.95 | 314 | 0.25 | HOMO → LUMO (π→π) |

| S₀ → S₂ | 4.38 | 283 | 0.18 | HOMO-1 → LUMO (π→π) |

| S₀ → S₃ | 4.85 | 256 | 0.45 | HOMO → LUMO+1 (π→π*) |

Molecular Modeling and Simulation Approaches

Computational Conformational Analysis

The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional structure. Computational conformational analysis is employed to identify the stable low-energy conformations (conformers) of a flexible molecule. mdpi.com For this compound, flexibility arises primarily from the rotation around the C1-N bond and the N-C(O) bond of the acetamide side chain.

These analyses are typically performed by systematically rotating specific dihedral angles and calculating the potential energy at each step to map out the potential energy surface (PES). mdpi.com Quantum mechanical methods (like DFT) or faster molecular mechanics (MM) methods can be used. nih.govrsc.org The calculations reveal the global minimum energy conformer as well as other local minima that may be accessible at room temperature. For N-aryl acetamides, the planarity of the amide group relative to the aromatic ring is a key determinant of conformational preference, influenced by steric hindrance and electronic effects.

| Conformer | Description (Dihedral Angle C2-C1-N-C=O) | Relative Energy (kcal/mol) | Boltzmann Population (%) |

|---|---|---|---|

| 1 (Global Minimum) | ~45° (Twisted) | 0.00 | 75.1 |

| 2 | ~135° (Twisted) | 1.15 | 11.8 |

| 3 | ~-40° (Twisted) | 1.30 | 9.5 |

Development and Application of Force Fields for Dihydronaphthalene Derivatives

Molecular dynamics (MD) simulations, which are used to study the dynamic behavior of molecules over time, rely on force fields. A force field is a set of mathematical functions and associated parameters that describe the potential energy of a system of atoms. uiuc.edu While well-established force fields like CHARMM, AMBER, and GROMOS exist for common biomolecules, parameters for novel structures like dihydronaphthalene derivatives often need to be developed or validated. researchgate.netuq.edu.au

The parameterization process for a new molecule involves defining atom types, bond lengths, bond angles, dihedral angles, and non-bonded (van der Waals and electrostatic) parameters. nih.gov These parameters are typically derived by fitting them to reproduce high-level quantum mechanical calculations or experimental data (e.g., geometries, vibrational frequencies, and thermodynamic properties). nih.gov For this compound, new parameters would be required for the unique atomic connectivity around the enamine-like system to ensure accurate simulations of its dynamics in different environments.

| Parameter Type | Description | Example Atom Sequence |

|---|---|---|

| Bond Stretching | Equilibrium length and force constant | C(vinyl)-N |

| Angle Bending | Equilibrium angle and force constant | C(vinyl)-N-C(carbonyl) |

| Dihedral Torsion | Periodicity, phase, and barrier height | C(vinyl)-C(vinyl)-N-C(carbonyl) |

| Partial Atomic Charges | Electrostatic potential fitting (e.g., RESP) | All atoms |

Advanced Computational Techniques for Intermolecular Interactions

Hirshfeld Surface Analysis for Quantitative Investigation of Noncovalent Contacts

Understanding how molecules pack in the solid state is essential for predicting material properties. Hirshfeld surface analysis is a powerful graphical method used to visualize and quantify intermolecular interactions within a crystal lattice. nih.gov The analysis is based on partitioning the crystal electron density into molecular fragments. The Hirshfeld surface for a molecule is defined as the region where the contribution to the electron density from that molecule is equal to the contribution from all other molecules in the crystal.

By mapping properties like dnorm (a normalized contact distance) onto this surface, close intermolecular contacts are highlighted as red spots, which often correspond to hydrogen bonds and other significant interactions. nih.gov The analysis is complemented by 2D fingerprint plots, which summarize all the interactions and provide a quantitative breakdown of the percentage contribution of each type of contact (e.g., H···H, O···H, C···H) to the total surface area. nih.govmdpi.com For this compound, one would expect significant contributions from O···H contacts due to N-H···O hydrogen bonding, as well as numerous H···H and C···H contacts, which are typical for organic molecules. nih.goviucr.org

| Intermolecular Contact Type | Contribution to Hirshfeld Surface (%) | Description |

|---|---|---|

| H···H | 45.5% | General van der Waals interactions. |

| O···H / H···O | 28.2% | Represents N-H···O hydrogen bonds. |

| C···H / H···C | 19.8% | Weak C-H···π and other van der Waals contacts. |

| N···H / H···N | 2.5% | Minor contacts involving the amide nitrogen. |

| Other (C···C, C···O, etc.) | 4.0% | Includes π-π stacking and other weak interactions. |

Intermolecular Interactions and Solid State Characteristics of N 3,4 Dihydronaphthalen 1 Yl Acetamide

Hydrogen Bonding Networks in Crystalline Structures (e.g., N-H···O, C-H···O Interactions)

Hydrogen bonds are among the most significant directional interactions in determining the supramolecular assembly of molecules containing hydrogen bond donors and acceptors. For N-(3,4-dihydronaphthalen-1-yl)acetamide, the acetamide (B32628) group provides a classic N-H donor and a C=O acceptor, making N-H···O hydrogen bonds a primary feature of its crystal packing.

In analogous structures, such as N-(6-acetyl-1-nitronaphthalen-2-yl)acetamide, intermolecular N-H···O hydrogen bonds are crucial in forming two-dimensional sheet-like structures. nih.gov Similarly, in N-[(2-hydroxynaphthalen-1-yl)(3-methylphenyl)methyl]acetamide, the crystal structure reveals infinite chains of molecules linked by N—H···O and O—H···O hydrogen bonds. nih.gov

Table 1: Representative Hydrogen Bond Geometries in Analogous Naphthalene (B1677914) Derivatives

| Interaction Type | Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) | Reference |

|---|---|---|---|---|---|---|

| N-H···O | N-H···O=C | 0.86 | 2.12 | 2.968(3) | 168 | nih.gov |

| C-H···O | C-H···O=C | 0.93 | 2.58 | 3.401(4) | 148 | nih.gov |

This table presents representative data from analogous compounds to illustrate typical hydrogen bond parameters.

Pi-Stacking Interactions (e.g., C-H···π Interactions)

The aromatic naphthalene core of this compound is a key feature for engaging in π-stacking interactions. These non-covalent interactions, arising from the attraction between electron-rich π-systems, are fundamental in the packing of aromatic molecules. In the crystal structures of related naphthalene derivatives, π–π stacking interactions are frequently observed, contributing to the formation of one- or two-dimensional stacked arrangements. nih.gov

In addition to π–π stacking, C-H···π interactions are also anticipated. In these interactions, a C-H bond acts as a weak hydrogen bond donor, with the π-system of the naphthalene ring serving as the acceptor. These interactions are crucial for defining the three-dimensional architecture and have been shown to be significant in the crystal packing of various aromatic compounds. The shape-index map from Hirshfeld surface analysis of N-(6-acetyl-1-nitronaphthalen-2-yl)acetamide shows features characteristic of π–π interactions, highlighting their importance in the crystal packing. nih.gov

Table 2: Contribution of Key Intermolecular Contacts from Hirshfeld Surface Analysis of an Analogous Compound

| Contact Type | Contribution (%) |

|---|---|

| O···H/H···O | 43.7 |

| H···H | 31.0 |

Data from N-(6-acetyl-1-nitronaphthalen-2-yl)acetamide, illustrating the prevalence of contacts that can be associated with hydrogen bonding and C-H···π interactions. nih.gov

Energy Framework Analysis of Crystal Packing Forces

Energy framework analysis is a computational tool used to visualize and quantify the intermolecular interaction energies within a crystal lattice. This analysis provides a deeper understanding of the forces driving the crystal packing by calculating the electrostatic, polarization, dispersion, and repulsion components of the interaction energies between a central molecule and its neighbors.

Table 3: Interaction Energy Components for a Selanyl-Substituted Dihydronaphthalene Analogue

| Energy Component | Value (kJ/mol) |

|---|---|

| Electrostatic | -89.1 |

| Polarization | -31.9 |

| Dispersion | -194.4 |

| Repulsion | 123.8 |

| Total Interaction Energy | -186.4 |

This data illustrates the relative contributions of different energy components to the crystal packing in a closely related compound. nih.gov

Structure Activity Relationship Sar Investigations of N 3,4 Dihydronaphthalen 1 Yl Acetamide Scaffold Theoretical and Molecular Level

Correlating Structural Motifs with Predicted Chemical Reactivity (e.g., Electrophilicity, Nucleophilicity)

The chemical reactivity of N-(3,4-dihydronaphthalen-1-yl)acetamide is intrinsically linked to its structural motifs, namely the dihydronaphthalene ring and the acetamide (B32628) side chain. The distribution of electrons within these regions dictates the molecule's susceptibility to electrophilic and nucleophilic attack.

The dihydronaphthalene moiety, with its electron-rich aromatic portion, is predisposed to electrophilic substitution reactions. The double bond in the non-aromatic ring also presents a site for electrophilic addition. Conversely, the acetamide group possesses both nucleophilic and electrophilic characteristics. The nitrogen atom's lone pair of electrons can act as a nucleophile, while the carbonyl carbon is electrophilic due to the polarization of the carbon-oxygen double bond.

Quantum chemical calculations, such as Density Functional Theory (DFT), can quantify these properties. The Fukui function, for instance, is a local reactivity descriptor that helps in identifying the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks. For the this compound scaffold, theoretical studies on analogous N-aryl acetamides suggest that the nitrogen and oxygen atoms of the acetamide group are primary sites for electrophilic attack, while the carbonyl carbon is a key site for nucleophilic attack.

Table 1: Predicted Reactive Sites in this compound Based on Theoretical Principles

| Structural Motif | Predicted Nucleophilic Centers | Predicted Electrophilic Centers |

|---|---|---|

| Dihydronaphthalene Ring | Aromatic ring carbons (π-system) | - |

| Acetamide Group | Nitrogen atom, Oxygen atom | Carbonyl carbon |

Impact of Substitution Patterns on Frontier Molecular Orbitals and Electron Distribution

The Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic properties and reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.

Introducing substituents to the this compound scaffold can significantly alter the energies and distribution of these frontier orbitals. Electron-donating groups (EDGs), such as methoxy (B1213986) (-OCH₃) or amino (-NH₂) groups, on the aromatic ring are expected to raise the HOMO energy level, making the molecule a better electron donor and more susceptible to electrophilic attack. Conversely, electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN) groups, are predicted to lower the LUMO energy level, enhancing the molecule's electron-accepting capabilities and making it more prone to nucleophilic attack.

Theoretical studies on substituted naphthalenimide derivatives have shown that the introduction of different functional groups leads to a tunable HOMO-LUMO gap, which in turn influences their electronic and optical properties. A similar trend is anticipated for the this compound scaffold.

Table 2: Predicted Impact of Substituents on Frontier Molecular Orbital Energies of the this compound Scaffold

| Substituent Type (on aromatic ring) | Example | Effect on HOMO Energy | Effect on LUMO Energy | Effect on HOMO-LUMO Gap |

|---|---|---|---|---|

| Electron-Donating Group (EDG) | -OCH₃ | Increase | Slight Increase | Decrease |

| Electron-Withdrawing Group (EWG) | -NO₂ | Slight Decrease | Decrease | Decrease |

| Halogen | -Cl | Slight Decrease | Slight Decrease | Relatively Unchanged |

Influence of Substituent Groups on Molecular Electrostatic Potential

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and predicting its reactivity towards charged species. The MEP map illustrates the regions of a molecule that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue).

For the this compound scaffold, the MEP would likely show a region of negative potential around the carbonyl oxygen of the acetamide group, indicating its suitability for interacting with electrophiles or hydrogen bond donors. The area around the N-H proton would exhibit a positive potential, making it a potential hydrogen bond donor site.

The introduction of substituent groups on the dihydronaphthalene ring will modulate the MEP. EDGs will increase the negative potential on the aromatic ring, enhancing its nucleophilicity. In contrast, EWGs will create a more positive potential on the ring, making it more susceptible to nucleophilic attack. Computational studies on similar aromatic systems have demonstrated a strong correlation between the nature of the substituent and the resulting MEP, which in turn can be linked to the molecule's biological activity.

Table 3: Predicted Influence of Substituents on the Molecular Electrostatic Potential (MEP) of the Aromatic Ring

| Substituent Type | Example | Predicted Change in MEP of Aromatic Ring |

|---|---|---|

| Strong Electron-Donating | -NH₂ | More negative (more electron-rich) |

| Moderate Electron-Donating | -OCH₃ | Slightly more negative |

| Weak Electron-Withdrawing (Halogen) | -F, -Cl | Slightly more positive |

| Strong Electron-Withdrawing | -NO₂ | More positive (more electron-poor) |

Theoretical Insights into Molecular Binding Affinities and Intermolecular Interactions

Molecular docking and other computational methods provide theoretical insights into how the this compound scaffold might interact with biological targets such as enzymes or receptors. The binding affinity is determined by a combination of factors including shape complementarity, electrostatic interactions, hydrogen bonding, and hydrophobic interactions.

The acetamide group is a key player in forming hydrogen bonds, with the N-H group acting as a hydrogen bond donor and the carbonyl oxygen as an acceptor. The dihydronaphthalene ring, being largely nonpolar, can engage in hydrophobic and van der Waals interactions with nonpolar residues in a binding pocket.

By computationally introducing various substituents onto the scaffold, it is possible to predict how these modifications will affect the binding affinity. For instance, adding a hydroxyl group could introduce an additional hydrogen bonding opportunity, potentially increasing binding affinity. Conversely, a bulky substituent might cause steric hindrance, leading to a decrease in affinity. QSAR (Quantitative Structure-Activity Relationship) studies on tetrahydronaphthalene derivatives, which are structurally related, have shown that molecular descriptors related to shape and electronic properties are crucial for their biological activity.

Rational Design Principles for Dihydronaphthalene-Amide Scaffolds Based on Theoretical Predictions

Based on theoretical predictions, several rational design principles can be formulated for modifying the this compound scaffold to enhance its desired properties, such as binding affinity for a specific biological target.

Introducing Hydrogen Bonding Moieties: The addition of functional groups capable of forming hydrogen bonds, such as hydroxyl or amino groups, at appropriate positions can significantly improve binding affinity and specificity.

Optimizing Lipophilicity: The dihydronaphthalene core provides a certain level of lipophilicity. This can be adjusted by adding polar or nonpolar substituents to achieve the optimal balance for membrane permeability and binding to hydrophobic pockets.